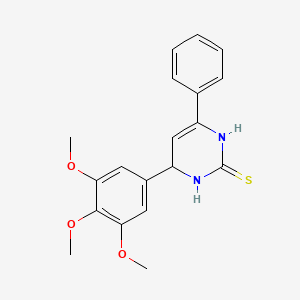![molecular formula C19H23ClN2O4S B11623668 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a complex organic compound characterized by the presence of chlorophenyl, methoxyphenyl, sulfonyl, and glycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 4-chlorophenyl and 4-methoxyphenyl intermediates: These intermediates are synthesized through reactions involving chlorination and methoxylation of benzene derivatives.
Glycinamide coupling: The final step involves coupling the glycinamide moiety with the prepared intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted glycinamide derivatives.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Inhibiting or activating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide: Characterized by the presence of chlorophenyl and methoxyphenyl groups.
N~2~-(4-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide: Similar structure but with a methylphenyl group instead of methoxyphenyl.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23ClN2O4S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(16-6-4-15(20)5-7-16)27(24,25)18-10-8-17(26-3)9-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
InChI Key |
CCGMPUJLBMJUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623595.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11623597.png)
![Ethyl 4-methyl-2-[2-(2-methylphenoxy)acetamido]-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11623601.png)
![4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11623602.png)
![2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11623608.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623609.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623622.png)
![3-(4-ethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623623.png)
![Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11623635.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11623637.png)
![Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11623645.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623672.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623677.png)
